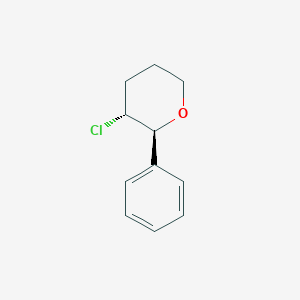
2,7,7-Trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,7-Trimethylnonane is an organic compound with the molecular formula C₁₂H₂₆. It is a branched alkane, which means it consists of a chain of carbon atoms with branches. This compound is part of the larger family of hydrocarbons, specifically alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
The synthesis of 2,7,7-Trimethylnonane can be achieved through various synthetic routes. One common method involves the alkylation of a suitable precursor with an appropriate alkylating agent under controlled conditions. For example, the reaction of 2,7-dimethyloctane with a methylating agent in the presence of a catalyst can yield this compound .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve high yields and purity. The specific details of these industrial processes are typically proprietary and may vary between manufacturers .
Chemical Reactions Analysis
2,7,7-Trimethylnonane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These reactions include:
Scientific Research Applications
2,7,7-Trimethylnonane has several applications in scientific research and industry:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.
Biology and Medicine: While not directly used in biological or medical applications, derivatives of this compound may be explored for their potential biological activity.
Mechanism of Action
The mechanism of action of 2,7,7-Trimethylnonane is primarily related to its chemical reactivity as an alkane. It does not have specific molecular targets or pathways in biological systems, as it is not typically used in biological contexts. its chemical behavior can be understood through the principles of organic chemistry, such as the stability of its carbon-carbon single bonds and its reactivity towards oxidizing agents and halogens .
Comparison with Similar Compounds
2,7,7-Trimethylnonane can be compared to other similar branched alkanes, such as:
2,5,8-Trimethylnonane: Another branched alkane with a similar molecular formula but different branching pattern.
3,4,7-Trimethylnonane: A compound with a different arrangement of methyl groups on the nonane backbone.
2,2,7-Trimethylnonane: A compound with a different substitution pattern, affecting its physical and chemical properties.
These compounds share similar chemical properties but differ in their specific reactivity and physical characteristics due to the variations in their branching patterns.
Conclusion
This compound is a notable compound within the family of branched alkanes. Its synthesis, chemical reactivity, and applications in various fields highlight its importance in both scientific research and industrial applications. Understanding its properties and behavior provides valuable insights into the broader study of hydrocarbons and their derivatives.
Properties
CAS No. |
62184-17-2 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,7,7-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-12(4,5)10-8-7-9-11(2)3/h11H,6-10H2,1-5H3 |
InChI Key |
RCTMUTWYOMEASD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)-](/img/structure/B14548084.png)
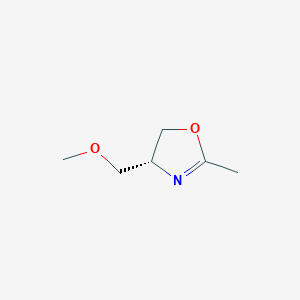
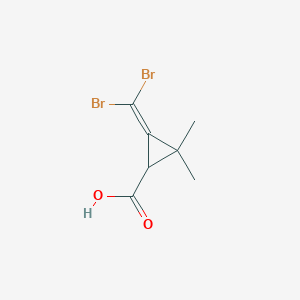
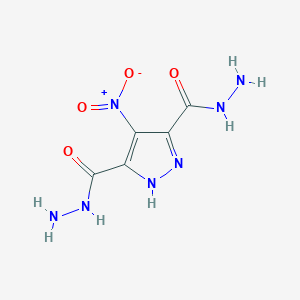
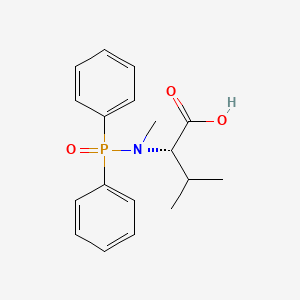
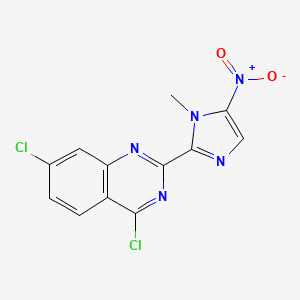

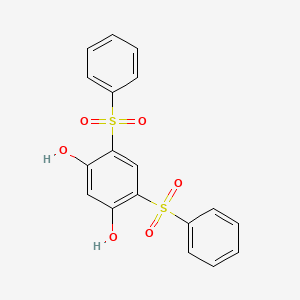

![N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14548143.png)

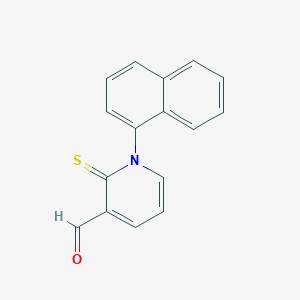
![4-[(Dimethylamino)methylidene]piperidine-2,3-dione](/img/structure/B14548170.png)
